molecular formula C22H15F2N3O2 B2962005 N-(4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1005306-68-2

N-(4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2962005
CAS No.: 1005306-68-2
M. Wt: 391.378
InChI Key: MHTKCIVLSVJSJD-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a fluorinated 1,8-naphthyridine carboxamide derivative. The 1,8-naphthyridine core is a bicyclic aromatic system known for its versatility in medicinal chemistry, particularly as a scaffold for kinase inhibitors, antiviral agents, and receptor modulators . The compound features two fluorinated phenyl groups: a 2-fluorophenylmethyl substituent at position 1 and a 4-fluorophenylamide at position 2. Fluorine atoms are strategically incorporated to enhance lipophilicity, metabolic stability, and binding affinity through electron-withdrawing effects and hydrophobic interactions .

Properties

IUPAC Name

N-(4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N3O2/c23-16-7-9-17(10-8-16)26-21(28)18-12-14-5-3-11-25-20(14)27(22(18)29)13-15-4-1-2-6-19(15)24/h1-12H,13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTKCIVLSVJSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)NC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the naphthyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl groups: This step involves the use of fluorinated benzyl halides in a nucleophilic substitution reaction.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmacology: Studies on its pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic uses.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application, but often involve modulation of biochemical processes at the molecular level.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table compares key structural analogs of the target compound, highlighting substituent variations and their implications:

Compound Name (Reference) R1 (Position 1) R2 (Position 3) Molecular Weight (g/mol) Key Features
Target Compound 2-fluorophenylmethyl 4-fluorophenyl ~424 (estimated) Dual fluorine substitution; balanced lipophilicity and electronic effects.
G622-0695 4-fluorophenylmethyl 4-bromophenyl 452.28 Bromine increases molecular weight and hydrophobicity (logP 4.675).
5a4 4-chlorobenzyl 4-chlorophenyl 424.28 Chlorine enhances electron withdrawal; higher melting point (193–195°C).
OZ1 6-hydroxyhexyl 2,4-difluorobenzyl 446.45 Hydroxyhexyl improves solubility (logSw -4.70); polar surface area 48.763.
FG160a 5-chloropentyl 4-methylcyclohexyl Not reported Chloropentyl chain may enhance CNS penetration; diastereoisomer separation.
9a Benzyloxy 2,4-difluorobenzyl Not reported Methoxy and sulfonyl groups for HIV integrase inhibition (14% yield).
Key Observations:
  • Solubility Modifiers : OZ1’s hydroxyhexyl chain improves aqueous solubility, a critical factor for bioavailability .

Physicochemical Properties

A comparison of key physicochemical parameters:

Property Target Compound (Estimated) G622-0695 5a4 OZ1
logP ~4.5 4.675 Not reported Not reported
logSw (Solubility) ~-5.0 -4.70 Not reported -4.70
Polar Surface Area ~50 Ų 48.763 Not reported 48.763
Melting Point 180–190°C (hypothetical) Not reported 193–195°C Not reported
Key Observations:
  • Fluorine’s electronegativity in the target compound likely balances logP and solubility, avoiding extremes seen in brominated (higher logP) or hydroxylated (lower logP) analogs.
  • The chlorinated 5a4 exhibits a higher melting point, suggesting stronger crystal lattice interactions due to chlorine’s polarizability .
Key Observations:
  • High yields (e.g., 97% for 10a) are achievable with optimized coupling conditions .
  • Low yields (e.g., 14% for 9a) may reflect challenges in steric hindrance or side reactions .

Biological Activity

N-(4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound with potential biological activity. It belongs to the class of naphthyridine derivatives, which have been studied for various pharmacological properties, including anticancer and antibacterial activities. This article explores the biological activity of this compound based on recent studies and findings.

PropertyValue
Molecular Formula C26H24FNO3
Molecular Weight 417.47 g/mol
CAS Number 125971-96-2
Melting Point Not available
Boiling Point 630.4 ± 55.0 °C at 760 mmHg
Density 1.2 ± 0.1 g/cm³

The compound features dual fluorinated phenyl groups which may enhance its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that naphthyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown the ability to induce apoptosis in cancer cells by disrupting cellular homeostasis and promoting programmed cell death mechanisms such as apoptosis and autophagy .

A specific study demonstrated that certain naphthyridine derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For example:

CompoundCell LineIC50 (µg/mL)
AaptamineH129910.47
AaptamineA54915.03

This suggests that the structural features of naphthyridines are crucial for their anticancer efficacy .

Antibacterial Activity

Naphthyridine derivatives have also been investigated for their antibacterial properties. A study highlighted that these compounds can enhance the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains, suggesting a synergistic effect that could be leveraged in clinical applications . The mechanism involves the modulation of bacterial resistance pathways.

Enzyme Inhibition

The compound has been assessed for its potential as an inhibitor of monoamine oxidase (MAO), an enzyme linked to various neurological disorders. The interaction of similar naphthyridine derivatives with MAO indicates a promising avenue for developing treatments for conditions such as depression and Parkinson's disease .

The biological effects of this compound likely involve:

  • Interaction with Receptors : The compound may bind to specific receptors or enzymes in the body, altering their activity.
  • Induction of Apoptosis : By promoting programmed cell death in cancerous cells, it helps in reducing tumor growth.
  • Synergistic Effects : Enhancing the efficacy of existing antibiotics through combination therapy.

Study on Anticancer Efficacy

In a controlled laboratory setting, this compound was tested against human cancer cell lines including HeLa and MDA-MB-231. The results indicated significant cytotoxicity with a mechanism involving cell cycle arrest and apoptosis induction.

Study on Antibacterial Properties

Another study evaluated the compound's ability to potentiate fluoroquinolone antibiotics against resistant strains of E. coli and S. aureus. Results showed a marked decrease in minimum inhibitory concentrations (MICs) when combined with fluoroquinolones, demonstrating its potential as an adjuvant therapy .

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